molecular formula C15H16ClN3O3 B8433863 (5-Chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid

(5-Chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid

Cat. No. B8433863
M. Wt: 321.76 g/mol
InChI Key: LKIVUPCNAOQUBV-UHFFFAOYSA-N
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Patent
US06462050B1

Procedure details

(5-Chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid (13.4 g, 41.6 mmol) was added to a stirred solution of potassium hydroxide (7.28 g, 110 mmol, assuming 15% water in the pellets) in water (600 ml). After degassing the resulting solution with argon, 10% Pd/C (6.3 g) was added and the mixture then stirred under a balloon of hydrogen. After 16 h, HPLC analysis showed that 1% of the starting material remained. The mixture was filtered through Celite and the filtrate was adjusted to pH 2 with 3N KHSO4 solution. The resulting precipitate was collected by filtration and washed with water. Drying for 16 h at 0.5 mm Hg gave 1-5 as a crystalline solid: 1H NMR (DMSO-d6) δ2.11 (s, 3 H, Me), 2.87 (t, J=7.6 Hz, 2 H, PhCH2), 3.53 (br s, 2 H, CH2NH), 4.68 (s, 2 H, CH2CO2), 6.68 (s, 1 H, pyrazinone H-5), 7.20-7.31 (m, 5 H, Ph), 8.16 (br s, 1 H, NH).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[C:4]([NH:14][CH2:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:5](=[O:13])[N:6]([CH2:9][C:10]([OH:12])=[O:11])[C:7]=1[CH3:8].[OH-].[K+]>O>[CH3:8][C:7]1[N:6]([CH2:9][C:10]([OH:12])=[O:11])[C:5](=[O:13])[C:4]([NH:14][CH2:15][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[N:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
ClC=1N=C(C(N(C1C)CC(=O)O)=O)NCCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture then stirred under a balloon of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After degassing the resulting solution with argon, 10% Pd/C (6.3 g)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying for 16 h at 0.5 mm Hg
Duration
16 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=CN=C(C(N1CC(=O)O)=O)NCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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